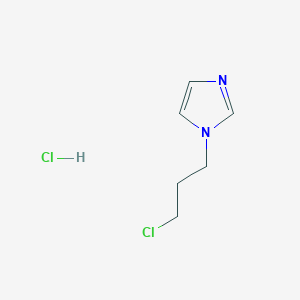
1-(3-chloropropyl)-1H-imidazole hydrochloride
Overview
Description
1-(3-chloropropyl)-1H-imidazole hydrochloride (CIPIH) is an organic compound belonging to the class of imidazole derivatives. It is an important synthetic intermediate and has a wide range of applications in scientific research and lab experiments. CIPIH has been used in a variety of studies due to its ability to act as a nucleophile, a ligand, and a catalyst in various reactions. Its synthesis has been optimized to allow for efficient and cost-effective production.
Scientific Research Applications
Antifungal Properties 1-(3-chloropropyl)-1H-imidazole hydrochloride has shown potential in antifungal applications. A study described the synthesis of a related compound, 1-[1-[2-[(3-chlorobenzyl)oxy]phenyl]vinyl]-1H-imidazole hydrochloride, which exhibited high efficacy against guinea pig dermatophytosis when applied topically in cream and gel formulations (Ogata et al., 1983).
Anticonvulsant Activity The compound has been explored for its potential in treating convulsions. Research on 1-(naphthylalkyl)-1H-imidazoles, a related class, demonstrated potent anticonvulsant activity. These compounds, including variations like 1-(2-naphthoylmethyl)imidazole hydrochloride, are undergoing development for human testing due to their high therapeutic index between anticonvulsant and depressant activity (Walker et al., 1981).
Flow Chemistry and Ionic Liquid Syntheses In the realm of flow chemistry, the quaternization of an N-atom in 1-methyl-imidazole with various alkylating agents, including (3-Chloropropyl)-trimethoxysilane, has been investigated. This research is significant for the synthesis of so-called Ionic Liquids under flow conditions, demonstrating varied kinetics and reaction heats. This approach allows safer performance of highly exothermal reactions with high throughput, suggesting utility in industrial chemistry processes (Löwe et al., 2010).
Corrosion Inhibition The compound and its derivatives have been studied for their ability to inhibit corrosion in metals. For instance, the adsorption and corrosion inhibition properties of 2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole and related derivatives for mild steel in acidic solutions have been explored, showing high inhibition efficiency and modeling of the inhibition process through equivalent circuit models (Ouakki et al., 2019).
Catalysis in Organic Synthesis Fluconazole-functionalized magnetic nanoparticles, incorporating chloropropyl-modified components, have been developed as catalysts for the synthesis of various organic compounds, such as 3-aryl-imidazo[1,2-a]pyridines. These catalysts have demonstrated significant activity in both water and solvent-free conditions, highlighting their potential in green chemistry and sustainable industrial processes (Jafarzadeh et al., 2015).
properties
IUPAC Name |
1-(3-chloropropyl)imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2.ClH/c7-2-1-4-9-5-3-8-6-9;/h3,5-6H,1-2,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICWHHJLFYBRQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2,2-Trichloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1449040.png)






![(10-([1,1':3',1''-Terphenyl]-5'-yl)anthracen-9-yl)boronic acid](/img/structure/B1449051.png)





![2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole](/img/structure/B1449063.png)